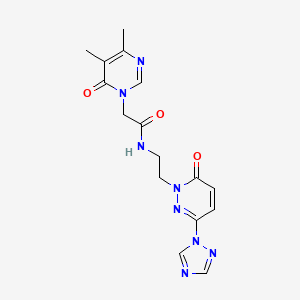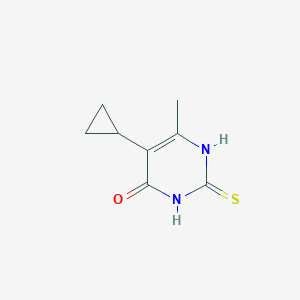![molecular formula C13H16FNO4 B2367416 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid CAS No. 2248346-15-6](/img/structure/B2367416.png)
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid, also known as FMBA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic properties. FMBA is a derivative of salicylic acid and has been synthesized using various methods.
作用機序
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid's mechanism of action is not fully understood, but it is believed to inhibit the activity of COX-2 by binding to its active site. This prevents the production of prostaglandins, which are involved in the inflammatory response. This compound has also been found to induce apoptosis in cancer cells by activating caspases, which are enzymes involved in the programmed cell death pathway.
Biochemical and physiological effects:
This compound has been shown to have various biochemical and physiological effects. It has been found to decrease the production of prostaglandins and other inflammatory mediators, leading to a reduction in inflammation. This compound has also been shown to induce apoptosis in cancer cells, leading to their death. Additionally, this compound has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
実験室実験の利点と制限
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has several advantages for lab experiments. It is relatively easy to synthesize and has shown potential therapeutic properties in various scientific research applications. However, this compound's mechanism of action is not fully understood, and more research is needed to determine its safety and efficacy in humans. Additionally, this compound's potential therapeutic properties may vary depending on the specific disease or condition being studied.
将来の方向性
There are several future directions for 5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid research. One direction is to further investigate its anti-inflammatory properties and potential as a treatment for inflammatory disorders. Another direction is to study its anti-cancer properties and potential as a cancer treatment. Additionally, more research is needed to determine this compound's safety and efficacy in humans and to develop methods for delivering it to specific tissues or cells. Finally, this compound's antimicrobial properties could be further studied for potential use in treating bacterial and fungal infections.
合成法
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid can be synthesized through various methods, including the reaction of 5-fluoro-4-methyl-2-nitrobenzoic acid with isobutyl chloroformate, followed by the reduction of the nitro group to an amino group using zinc and hydrochloric acid. The resulting compound is then treated with methyl chloroformate to obtain this compound. Other methods involve the use of different reagents and solvents, such as acetic anhydride and sodium hydroxide.
科学的研究の応用
5-Fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid has shown potential therapeutic properties in various scientific research applications. It has been studied for its anti-inflammatory, anti-cancer, and anti-microbial properties. This compound has been found to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response, and has been suggested as a potential treatment for inflammatory disorders. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells, making it a potential anti-cancer agent. Additionally, this compound has been found to have antimicrobial properties, inhibiting the growth of various bacteria and fungi.
特性
IUPAC Name |
5-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16FNO4/c1-7-5-10(8(11(16)17)6-9(7)14)15-12(18)19-13(2,3)4/h5-6H,1-4H3,(H,15,18)(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHTLZWBZOLNROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1F)C(=O)O)NC(=O)OC(C)(C)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16FNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(4-chlorobenzyl)-1-(2,4-dichlorobenzyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2367339.png)

![(4-Chlorophenyl)(1-oxa-6-azaspiro[2.5]oct-6-yl)methanone](/img/structure/B2367341.png)



![4-[3-(propan-2-yl)-1H-pyrazol-1-yl]benzaldehyde](/img/structure/B2367346.png)
![2-[(2-Fluorophenyl)amino]-2-oxoethyl (4-methylphenyl)acetate](/img/structure/B2367347.png)
![2-(3-methylphenyl)-4-[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]phthalazin-1(2H)-one](/img/structure/B2367350.png)
![7-Methoxy-N-[(4-methoxy-1-methylsulfonylpiperidin-4-yl)methyl]-1-benzofuran-2-carboxamide](/img/structure/B2367353.png)
![2-Chloro-N-(6-methoxypyridin-3-yl)-N-[(1-methylcyclopropyl)methyl]acetamide](/img/structure/B2367355.png)
![2-Amino-6-(4-fluorobenzyl)-4-thien-3-yl-4,6-dihydropyrano[3,2-c][2,1]benzothiazine-3-carbonitrile 5,5-dioxide](/img/structure/B2367356.png)